5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Description
5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
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Biological Activity
5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex compound featuring a dual heterocyclic framework that enhances its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the molecular formula C19H20N6O and a molecular weight of 348.41 g/mol. Its structure consists of a pyrazole core fused with an imidazo[1,2-b]pyrazole moiety, which is substituted with various functional groups, including a carboxamide group. This structural complexity is pivotal for its interaction with biological targets and therapeutic applications .
Biological Activities
Research indicates that compounds within the pyrazole and imidazole classes exhibit a variety of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, which is common among pyrazole derivatives. This activity is often assessed through inhibition studies of pro-inflammatory cytokines such as TNF-alpha .
- Antimicrobial Effects : The pyrazole moiety is known for its antimicrobial properties, contributing to the overall efficacy of the compound against various pathogens .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Target Interaction : The compound interacts with specific enzymes and receptors involved in cancer progression and inflammation. For example, docking studies have revealed that it may bind to cyclooxygenase enzymes (COX), which are implicated in inflammatory pathways .
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to the modulation of key regulatory proteins involved in cell cycle progression .
Research Findings
A summary of notable findings from recent studies includes:
Case Studies
Several case studies have explored the efficacy of related compounds:
- Case Study on Anticancer Activity : A derivative similar to this compound was tested on multiple cancer cell lines, showing over 90% inhibition in proliferation assays across several types including lung and colon cancers .
- Anti-inflammatory Response : In animal models, compounds exhibiting similar structural features demonstrated reduced inflammation markers when administered during induced inflammatory responses .
Properties
IUPAC Name |
5-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-12-18-23(10-11-24(18)22-14)9-8-20-19(26)17-13-21-25(15(17)2)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAYKPDAMDAXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.